molecular formula C11H13N3O3 B13048604 Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B13048604
M. Wt: 235.24 g/mol
InChI Key: URHPDCMWCYQGPH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3, a methoxy group at position 6, and an ethyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .

Synthesis: The compound is typically synthesized via cyclization reactions. For example, ethyl 3-aminoimidazo[1,2-a]pyridine derivatives are often prepared by reacting aminopyridine precursors with α-bromo carbonyl compounds (e.g., ethyl 3-bromo-2-oxopropanoate) under refluxing ethanol conditions, followed by functionalization at position 6 . Methoxy group introduction may involve nucleophilic substitution or protection/deprotection strategies.

Applications: Derivatives of imidazo[1,2-a]pyridine-2-carboxylates are explored as anticancer agents, kinase inhibitors, and antimicrobial compounds. The methoxy and amino groups enhance solubility and hydrogen-bonding capacity, critical for target binding .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-3-17-11(15)9-10(12)14-6-7(16-2)4-5-8(14)13-9/h4-6H,3,12H2,1-2H3

InChI Key

URHPDCMWCYQGPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)OC)N

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate. One common approach involves the reaction of 2-aminopyridine with α-bromoacetophenone. Water, under microwave irradiation, has been found to be a suitable solvent, yielding 2-phenylimidazo[1,2-a]pyridine in 82% yield .

b. Industrial Production Methods: While specific industrial production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient and cost-effective synthesis.

Chemical Reactions Analysis

Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which Ethyl 3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Imidazo[1,2-a]Pyridine-2-Carboxylate Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Activity Reference CAS/ID
This compound 3-NH₂, 6-OCH₃, 2-COOEt 265.27 (calc.) Anticancer (PI3Kα inhibition potential) Not explicitly listed
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate (16b) 3-NH₂, 6-CH₃, 2-COOEt 249.27 (calc.) Intermediate for kinase inhibitors 1498691-03-4
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (PY-7098) 6-Br, 2-COOEt 269.10 (calc.) Halogenated analog; cytotoxic activity 67625-37-0
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (GK6819) 6-NH₂, 2-COOEt 235.24 (calc.) Improved solubility; antimicrobial 158980-21-3
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 6-CH₃, 2-COOEt 301.14 (calc.) Bromine enhances lipophilicity 847446-55-3

Key Observations:

Methyl (CH₃): Increases lipophilicity but reduces polarity compared to methoxy . Bromo (Br): Introduces steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic pockets in enzymes . Amino (NH₂): Improves solubility and enables covalent modifications (e.g., Schiff base formation) .

Position 3 Amino Group: Critical for hydrogen bonding with kinase ATP-binding domains. Its absence (e.g., in PY-7098) diminishes inhibitory activity .

Computational and Spectroscopic Data

  • NMR Analysis: Ethyl 3-amino-6-methyl derivatives (16b) show distinct aromatic proton signals (δ 7.62 ppm for H4; δ 6.62 ppm for H7), whereas bromo-substituted analogs (17a) display downfield shifts due to electron withdrawal .
  • DFT Studies : Ethyl 6-bromo derivatives exhibit lower HOMO-LUMO gaps (4.2 eV) compared to methoxy analogs (4.8 eV), suggesting higher reactivity .

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